molecular formula C26H30F3N5O5S B1179520 Voriconazole CAS No. 137234-71-0

Voriconazole

Cat. No.: B1179520
CAS No.: 137234-71-0
M. Wt: 581.6 g/mol
InChI Key: AMYMCJHOGKVJHB-YAXAZOLQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of 2,4-difluorophenylacetonitrile, which is then converted to the corresponding alcohol. This intermediate undergoes a series of reactions, including fluorination, triazole formation, and pyrimidine ring construction, to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Voriconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Voriconazole has a wide range of scientific research applications:

Properties

CAS No.

137234-71-0

Molecular Formula

C26H30F3N5O5S

Molecular Weight

581.6 g/mol

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1

InChI Key

AMYMCJHOGKVJHB-YAXAZOLQSA-N

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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